
4-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves multi-step organic reactions. Common starting materials may include isoquinoline derivatives and pyrazolone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, compounds with isoquinoline and pyrazolone moieties have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Isoquinoline and pyrazolone derivatives are known for their pharmacological activities, and this compound could be a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds containing the isoquinoline moiety.
Pyrazolone Derivatives: Compounds containing the pyrazolone moiety.
Other Heterocyclic Compounds: Compounds with similar ring structures and functional groups.
Uniqueness
What sets 4-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one apart is its unique combination of isoquinoline and pyrazolone moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H24N4O |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H24N4O/c1-15-19(21(27)26(25(15)4)17-11-6-5-7-12-17)23-20-18-13-9-8-10-16(18)14-22(2,3)24-20/h5-13H,14H2,1-4H3,(H,23,24) |
Clave InChI |
OEMLPNFLUSQLSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC(CC4=CC=CC=C43)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


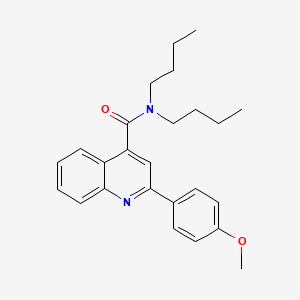
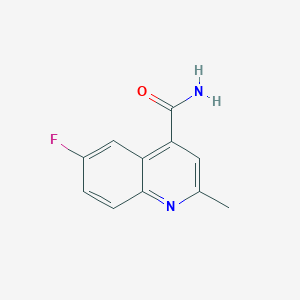
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14951680.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)

![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)
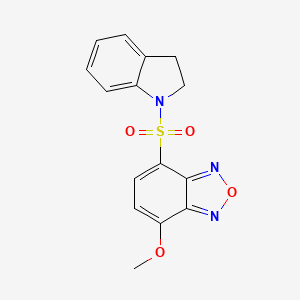
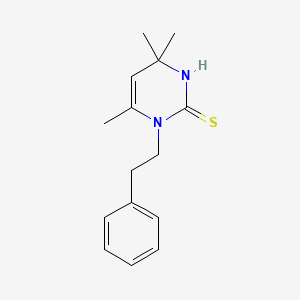
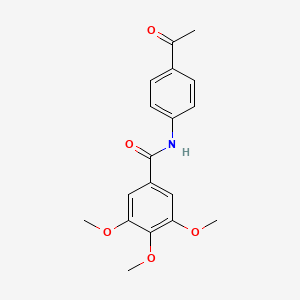
methanone](/img/structure/B14951739.png)
![4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951742.png)
